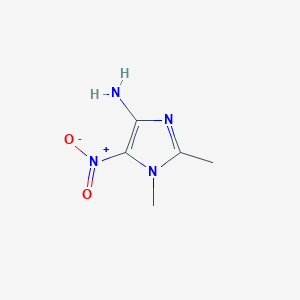

1,2-dimethyl-5-nitro-1H-imidazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-7-4(6)5(8(3)2)9(10)11/h6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFROIFVAUIFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Imidazole Heterocyclic Core in Chemical Science

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This fundamental structure is a cornerstone in chemical and biological sciences due to its unique physicochemical properties. mdpi.com First synthesized by Heinrich Debus in 1858, the imidazole nucleus is present in numerous natural products, including the essential amino acid histidine and the hormone histamine. nih.govontosight.ai

The chemical character of the imidazole ring is defined by several key features. It is a planar, polar molecule that is soluble in water and other polar solvents. mdpi.comresearchgate.net The ring exhibits aromaticity, a result of a sextet of π-electrons, which imparts significant stability to the structure. mdpi.com One of its most notable properties is its amphoteric nature; it can act as both a weak acid and a weak base. lifechemicals.com The nitrogen at the 3-position has a lone pair of electrons and acts as a basic site, while the proton on the nitrogen at the 1-position can be removed by a strong base, demonstrating its acidic character. nih.gov

This dual reactivity allows the imidazole core to participate in a wide array of chemical reactions and biological interactions. It is an effective donor and acceptor of hydrogen bonds, a critical feature for the catalytic activity of many enzymes where histidine residues are found in the active site. jocpr.com In terms of chemical reactivity, the electron-rich nature of the ring makes it susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. Conversely, nucleophilic substitution is difficult unless the ring is activated by electron-withdrawing groups, in which case it tends to occur at the C-2 position. nih.govjocpr.com These versatile properties have established the imidazole scaffold as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. jocpr.com

| Property | Description | Reference |

|---|---|---|

| Structure | Planar, 5-membered aromatic ring with two nitrogen atoms at positions 1 and 3. | mdpi.comresearchgate.net |

| Aromaticity | Possesses a sextet of π-electrons, conferring high stability. | mdpi.com |

| Amphoterism | Acts as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of conjugate acid ≈ 7.0). | lifechemicals.com |

| Polarity | Highly polar with a significant dipole moment, leading to water solubility. | researchgate.net |

| Reactivity | Undergoes electrophilic substitution at C4/C5 and, when activated, nucleophilic substitution at C2. | nih.govjocpr.com |

Contextualization of 1,2 Dimethyl 5 Nitro 1h Imidazol 4 Amine As a Key Substituted Imidazole Scaffold

1,2-dimethyl-5-nitro-1H-imidazol-4-amine belongs to the vast family of substituted imidazoles. The properties and reactivity of the basic imidazole (B134444) core are significantly modified by the presence of substituents. In this specific molecule, four substituents are attached to the imidazole ring: two methyl groups at positions 1 and 2, an amine group at position 4, and a nitro group at position 5. Each of these functional groups imparts distinct electronic and steric characteristics to the molecule, defining its potential as a chemical scaffold.

The nitro group at the C-5 position is a strong electron-withdrawing group, which significantly influences the electron density of the imidazole ring. This electronic pull makes the ring less susceptible to electrophilic attack and more activated towards nucleophilic substitution compared to unsubstituted imidazole. The presence of the amino group at C-4, an electron-donating group, counteracts this effect to some extent. The amino group itself is a reactive site, capable of undergoing a variety of chemical transformations such as acylation, alkylation, and diazotization, making it a key handle for building more complex molecules.

The methyl groups at the N-1 and C-2 positions provide steric bulk and also influence the molecule's solubility and electronic properties. The N-1 methyl group prevents tautomerism and eliminates the acidic N-H proton, simplifying its reactivity profile. While direct and extensive research detailing the use of this compound as a specific building block is not widely documented in available literature, its structure is analogous to other highly functionalized nitroimidazoles that serve as crucial intermediates in medicinal chemistry. humanjournals.comnih.gov The combination of an electron-deficient aromatic system with a reactive amino group suggests its potential utility as a scaffold for the synthesis of targeted molecular libraries. For instance, similar structures are used as starting points for creating derivatives with potential applications in various research areas. ontosight.airesearchgate.net

| Functional Group | Position | Chemical Influence |

|---|---|---|

| Methyl (CH₃) | N-1 | Blocks tautomerism; increases lipophilicity. |

| Methyl (CH₃) | C-2 | Provides steric bulk; influences electronic properties. |

| Amine (NH₂) | C-4 | Electron-donating; provides a reactive site for further synthesis. |

| Nitro (NO₂) | C-5 | Strongly electron-withdrawing; activates the ring for nucleophilic attack. |

Historical Trajectory and Evolution of Synthetic Methodologies for Nitroimidazoles

Strategies for Constructing the 1,2-dimethyl-5-nitro-1H-imidazole Ring System

Classical and Contemporary Approaches to Imidazole Ring Formation

The synthesis of the imidazole ring has a rich history, with several named reactions forming the bedrock of classical approaches. These methods typically involve the condensation of readily available starting materials.

Classical Methods:

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction, first reported by Heinrich Debus in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. mdpi.comwikipedia.orgscribd.com A modification of this method, where a primary amine replaces one equivalent of ammonia, can afford N-substituted imidazoles. wikipedia.org While a foundational method, it can sometimes suffer from low yields and the formation of side products. ijprajournal.com

Marckwald Synthesis: This method is used to create 2-mercaptoimidazoles from α-amino ketones or aldehydes and reagents like potassium thiocyanate. The resulting thiol group can be subsequently removed through oxidative methods to yield the desired imidazole.

Van Leusen Imidazole Synthesis: A more contemporary approach, this reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed in situ from an aldehyde and a primary amine) in a [3+2] cycloaddition. nih.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.org This method is known for its mild reaction conditions and the ability to produce a variety of substituted imidazoles. nih.govnih.gov

Contemporary Approaches:

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for imidazole synthesis. These often involve:

Transition Metal-Catalyzed Synthesis: Catalysts based on copper and palladium have been employed to improve the efficiency and selectivity of imidazole ring formation.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical condensation reactions.

Green Chemistry Approaches: Efforts are being made to use more sustainable reagents, solvents, and reaction conditions to minimize the environmental impact of imidazole synthesis.

A direct synthesis for 1,2-dimethyl-5-nitroimidazole (Dimetridazole) starts from the commercially available 2-methyl-5-nitroimidazole. This precursor is methylated, for example, using dimethyl sulfate in formic acid, to yield the target 1,2-dimethyl-5-nitroimidazole. google.com

Regioselective Control in Imidazole Core Synthesis

Achieving the specific 1,2-dimethyl-5-nitro substitution pattern requires careful control over the regioselectivity of the reactions. The N-alkylation of a pre-existing 2-methyl-5-nitroimidazole ring is a critical step.

Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole have shown that the reaction conditions, including the base and solvent, play a crucial role in determining the position of the incoming alkyl group. For instance, the alkylation of 2-methyl-5-nitroimidazole can lead to N-1 or N-3 substitution. Research has demonstrated that by carefully selecting the reaction conditions, such as using potassium carbonate as the base in acetonitrile at an elevated temperature, a total regioselectivity for the alkylation at the N1 position can be achieved. derpharmachemica.comresearchgate.net This regiocontrol is essential for the synthesis of 1,2-dimethyl-5-nitro-1H-imidazole from its 1H-precursor. The steric effect of the nitro group is a significant factor influencing this regioselectivity. derpharmachemica.com

Targeted Synthesis of 1,2-dimethyl-5-nitro-1H-imidazol-4-amine

With the core imidazole ring in place, the next challenge is the introduction of the amine group at the C4 position. This can be achieved through direct routes or by derivatizing suitable precursors.

Direct Synthetic Routes to the 4-Amine Functionality

A direct approach to the 4-amino functionality involves the nucleophilic substitution of a nitro group on a dinitroimidazole precursor. Specifically, 2-methyl-4,5-dinitroimidazole can serve as a starting material. mdpi.com The nitro group at the C4 position is susceptible to substitution by amines. By reacting 1,2-dimethyl-4,5-dinitroimidazole with primary or secondary amines, it is possible to selectively replace the C4-nitro group to afford 4-amino-5-nitroimidazole derivatives. nih.govresearchgate.netresearchgate.net

Another potential route is the catalytic reduction of a corresponding 4-nitroimidazole. While the catalytic reduction of 5-nitroimidazoles to stable 5-aminoimidazoles is a well-established method, the resulting 4-aminoimidazoles from 4-nitro precursors are often unstable and difficult to isolate. psu.edu They are typically generated in situ for subsequent reactions. psu.edu

A method for the C-amination of 1-methyl-4-nitroimidazole has been developed, which produces 5-amino-1-methyl-4-nitroimidazole, highlighting the possibility of direct amination on the imidazole ring, although the regiochemistry needs to be controlled. mdpi.com

Derivatization Pathways from Precursor Imidazole Intermediates

An alternative strategy involves the use of pre-functionalized imidazole building blocks that can be chemically modified to introduce the desired amine group or other functionalities.

The compound 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is a versatile synthetic intermediate. researchgate.net It is typically prepared from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol through a chlorination reaction with thionyl chloride.

This building block has been utilized in a variety of synthetic transformations, primarily leveraging the reactivity of the benzylic chloride. For instance, it has been used in metal-free diastereoselective addition reactions to N-tert-butanesulfinimines to create novel enantiopure amides. researchgate.net The resulting N-tert-butanesulfinyl-protected amine can be deprotected under acidic conditions, and the subsequent primary amine can be coupled with various acids or acid chlorides. researchgate.net

Furthermore, this chloromethyl derivative is a substrate for reactions involving tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which generates a carbanion that can react with a range of electrophiles. mdpi.com This has been exploited to synthesize various substituted derivatives. While these documented applications of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole demonstrate its utility in creating complex molecules based on the 1,2-dimethyl-5-nitro-1H-imidazole scaffold, a direct synthetic pathway from this specific building block to this compound has not been prominently reported in the reviewed literature. The primary reactivity is centered on the chloromethyl group attached to the phenyl ring.

Introduction and Functionalization of the Amine Group at Position 4

The synthesis of 4-amino-nitroimidazole derivatives often commences with a dinitrated imidazole precursor. A common starting material is 2-methyl-4,5-dinitroimidazole, which can be prepared by the nitration of the commercially available 2-methyl-4(5)-nitroimidazole. The introduction of the amine group at the C4 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitro group at the 4-position of 2-methyl-4,5-dinitroimidazole is selectively displaced by an amine. This selectivity arises from the electronic properties of the dinitroimidazole ring system.

The reaction involves treating N-alkyl-2-methyl-4,5-dinitroimidazole with primary or secondary amines in an alcoholic solution. This method has been shown to successfully yield the corresponding 4-amino-5-nitroimidazole derivatives. For instance, reactions with isobutylamine and other primary aliphatic amines, as well as aromatic amines, have been reported to provide the desired products. The resulting 4-amino-5-nitroimidazole derivatives can be crystallized from water for purification.

While the direct synthesis of this compound is not extensively detailed, a logical subsequent step would be the N-methylation of the corresponding 4-amino-2-methyl-5-nitroimidazole. The regioselectivity of N-alkylation in nitroimidazole systems is influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the imidazole ring. For example, the alkylation of 2-methyl-5-nitro-1H-imidazole has been shown to favor N-alkylation at the N1 position under certain conditions due to steric hindrance from the adjacent nitro group. A similar regioselective methylation could be envisioned to produce the target compound, this compound.

Advanced Reaction Methodologies and Reagents

Tetrakis(dimethylamino)ethylene (TDAE) in Imidazole Functionalization

Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent organic reducing agent for the functionalization of nitroimidazole derivatives. It facilitates the generation of carbanions from carbon-halogen bonds under mild conditions, which can then react with a variety of electrophiles.

TDAE operates by transferring two electrons sequentially to a halogenated derivative, leading to the formation of a carbanion. This methodology has been successfully applied to 5-nitroimidazole systems. For example, TDAE can generate a nitrobenzyl carbanion from o- or p-nitrobenzyl chloride, which subsequently reacts with different electrophiles. nih.gov In the context of the 1,2-dimethyl-5-nitro-1H-imidazole scaffold, TDAE has been used to activate a chloromethyl group, enabling further functionalization.

A notable application involves the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic aldehydes and α-keto-ester derivatives in the presence of TDAE. These reactions proceed at low temperatures (e.g., -20 °C) and yield the corresponding alcohol derivatives in moderate to good yields. nih.gov The electron-withdrawing nature of the 5-nitro group is crucial for the stabilization of the generated carbanion, thereby facilitating these transformations. mdpi.com

The reaction conditions and yields for the TDAE-mediated reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds are summarized in the table below.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 65 |

| 3 | 4-Methoxybenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol | 72 |

| 4 | Ethyl glyoxylate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate | 64 |

| 5 | Acenaphthenedione | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)benzyl]-2-hydroxyacenaphthylen-1(2H)-one | 55 |

Data compiled from a study on the high functionalization of 5-nitro-1H-imidazole derivatives using the TDAE approach. nih.gov

The carbanions generated through TDAE mediation can also be employed in diastereoselective reactions. A practical, metal-free diastereoselective addition has been reported involving 4-(4-(chloromethyl)phenyl)-1,2-dimethyl-5-nitro-1H-imidazole and an enantiomerically pure N-tert-butanesulfinimine. This reaction serves as the initial step in the synthesis of novel enantiopure amides containing the 5-nitroimidazole scaffold. The N-tert-butanesulfinyl-protected amine formed in this step can be readily deprotected under acidic conditions, providing access to a primary amine which can be further derivatized.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Imidazole Systems

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium, are powerful tools for the construction of carbon-carbon bonds in heterocyclic systems, including imidazoles.

The Suzuki-Miyaura cross-coupling reaction has been effectively utilized for the arylation, heteroarylation, and vinylation of the 1,2-dimethyl-5-nitro-1H-imidazole core. thieme-connect.com This reaction typically involves the coupling of a halo-imidazole derivative with a boronic acid in the presence of a palladium catalyst and a base.

A rapid and high-yielding synthesis of various 4-substituted-1,2-dimethyl-5-nitro-1H-imidazoles has been developed using microwave-assisted Suzuki-Miyaura cross-coupling. thieme-connect.com The starting material for these reactions is 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole. The optimized conditions for these couplings involve the use of Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a mixture of 1,2-dimethoxyethane (DME) and ethanol as the solvent system under microwave irradiation. This methodology allows for the efficient synthesis of a diverse range of derivatives with an average yield of 83%. thieme-connect.com

The following table presents a selection of 4-substituted-1,2-dimethyl-5-nitro-1H-imidazoles synthesized via microwave-assisted Suzuki-Miyaura cross-coupling.

| Entry | Boronic Acid | Product | Yield (%) | Reaction Time (min) |

| 1 | Phenylboronic acid | 1,2-dimethyl-5-nitro-4-phenyl-1H-imidazole | 93 | 60 |

| 2 | 4-Methylphenylboronic acid | 1,2-dimethyl-4-(4-methylphenyl)-5-nitro-1H-imidazole | 85 | 60 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1,2-dimethyl-5-nitro-1H-imidazole | 90 | 60 |

| 4 | 2-Thiopheneboronic acid | 1,2-dimethyl-5-nitro-4-(thiophen-2-yl)-1H-imidazole | 78 | 60 |

| 5 | (E)-Styrylboronic acid | 1,2-dimethyl-5-nitro-4-((E)-styryl)-1H-imidazole | 82 | 60 |

Data sourced from a study on efficient microwave-assisted palladium-catalyzed Suzuki–Miyaura cross-coupling reactions in the 5-nitroimidazole series. thieme-connect.com

Sonogashira Cross-Coupling for Alkynyl Imidazoles

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.com Its utility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals, under mild conditions. wikipedia.org

This methodology has been successfully applied to the synthesis of 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles. The process allows for the creation of highly functionalized alkynyl derivatives, which can serve as versatile intermediates for further chemical diversification. researchgate.net The reaction typically involves coupling a 4-halo-1,2-dimethyl-5-nitro-1H-imidazole with a variety of terminal alkynes.

Table 1: Representative Conditions for Sonogashira Cross-Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Imidazole Substrate | 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole | Electrophile |

| Alkyne | Phenylacetylene, Propargyl alcohol | Nucleophile Precursor |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acetylide formation & HX scavenger |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. The copper cycle involves the formation of the crucial copper acetylide species from the terminal alkyne, facilitated by the base. youtube.com

Stille Cross-Coupling Reaction for Unsaturated Linkages

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, allowing for easier handling compared to other organometallic reagents. wikipedia.org

This reaction has been effectively used to prepare derivatives such as 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. researchgate.net This synthesis demonstrates the power of the Stille reaction to create unsaturated linkages, specifically a styryl group, at the C4 position of the nitroimidazole ring. The optimization of reaction conditions is crucial for achieving good yields and minimizing side products. researchgate.net

Table 2: Optimized Conditions for Stille Cross-Coupling of a 5-Nitroimidazole Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Materials | 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole & (E)-4-(chloromethyl)styryltributylstannane | Coupling Partners |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling |

| Solvent | Toluene | Reaction Medium |

| Temperature | 110 °C (Reflux) | To drive the reaction to completion |

| Reaction Time | 12 hours | Duration for optimal yield |

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orgscispace.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Imidazole Synthesis

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitroaromatics and nitro-heterocycles. organic-chemistry.org The key feature of the VNS reaction is the use of a carbanion that possesses a leaving group at the nucleophilic carbon center. wikipedia.orgorganic-chemistry.org

The mechanism proceeds via the addition of the carbanion to the electron-deficient ring (e.g., at the C4 position of a 5-nitroimidazole) to form a σ-adduct. This is followed by a base-induced β-elimination of an HX molecule (where X is the leaving group from the original carbanion), which restores aromaticity. organic-chemistry.orgnih.gov This method allows for the direct introduction of functionalized alkyl groups ortho or para to the activating nitro group. wikipedia.orgorganic-chemistry.org In the case of 1,2-dimethyl-5-nitro-1H-imidazole, VNS provides a direct route to C4-substituted derivatives. researchgate.net

Table 3: General Parameters for VNS Reactions

| Component | Examples | Function |

|---|---|---|

| Nitroaromatic Substrate | 1,2-dimethyl-5-nitro-1H-imidazole | Electrophilic ring system |

| Carbanion Precursor | Chloromethyl phenyl sulfone, Chloroacetonitrile | Source of the nucleophile with a leaving group |

| Base | Potassium tert-butoxide (t-BuOK), Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Carbanion generation and β-elimination |

| Solvent | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Liquid Ammonia | Reaction medium, influences ion pairing |

The choice of base and solvent is critical for the success of the VNS reaction, as it must efficiently deprotonate the CH-acid to form the carbanion and facilitate the subsequent elimination step. kuleuven.be

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technology for accelerating chemical reactions. By directly coupling microwave energy with the polar molecules in a reaction mixture, this technique often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net

This enhancement has been specifically documented for the Sonogashira cross-coupling reaction to produce 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles. researchgate.net The use of microwave irradiation can significantly shorten the time required for the coupling reaction, often reducing reaction times from hours to minutes. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield |

|---|---|---|---|

| Sonogashira Coupling | Conventional (Oil Bath) | 8 - 24 hours | Moderate to Good |

| Sonogashira Coupling | Microwave Irradiation | 5 - 30 minutes | Good to Excellent researchgate.net |

| Multicomponent Imidazole Synthesis | Conventional (Reflux) | 36 hours | 30% nih.gov |

| Multicomponent Imidazole Synthesis | Microwave Irradiation | 60 - 80 minutes | 46% - 80% nih.gov |

The efficiency of microwave heating is particularly beneficial for reactions requiring high temperatures, such as many cross-coupling reactions, as it can rapidly and uniformly heat the reaction mixture, thereby minimizing the formation of decomposition byproducts. researchgate.netmdpi.com

Development of Metal-Free Synthetic Protocols

While palladium-catalyzed reactions are powerful, a significant drawback is the potential for contamination of the final product with trace amounts of toxic heavy metals. This is a major concern in medicinal chemistry, driving the development of metal-free synthetic alternatives.

A notable metal-free protocol has been developed for the functionalization of the 1,2-dimethyl-5-nitro-1H-imidazole scaffold. This approach utilizes tetrakis(dimethylamino)ethylene (TDAE), a strong organic reducing agent, to generate a stabilized carbanion from a precursor like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. researchgate.net This carbanion can then react with various electrophiles.

One successful application is the metal-free diastereoselective addition of the TDAE-generated carbanion to enantiomerically pure N-tert-butanesulfinimines. This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups, providing an attractive pathway for constructing pharmacologically interesting 5-nitroimidazoles without the use of metal reagents. researchgate.net The subsequent deprotection of the sulfinyl group and coupling with acids allows for the synthesis of a diverse library of amide derivatives.

Reactivity Profiles of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that can exhibit both electron-rich and electron-deficient characteristics. However, in this compound, the ring's reactivity is predominantly influenced by the potent electron-withdrawing nature of the nitro group at the C5 position. This group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack. nih.govnih.gov The presence of the methyl group at the C2 position can also exert a steric and electronic influence on substitution reactions occurring at adjacent positions on the ring. mdpi.com

Chemical Transformations Involving the 4-Amine Moiety

The 4-amine group is a significant modulator of the ring's electronic properties, acting as an electron-donating group through resonance. While the provided literature does not extensively detail reactions directly modifying the 4-amine group on this specific compound, its synthesis often involves the nucleophilic substitution of a leaving group (such as a nitro group) at the C4 position of a precursor molecule by an amine. mdpi.com For example, 4-amino-5-nitroimidazole derivatives can be readily synthesized by reacting 2-methyl-4,5-dinitroimidazole with primary or secondary amines in an alcoholic solution, where the nitro group at the C4 position is selectively displaced. mdpi.com

This synthetic route underscores the susceptibility of the C4 position to nucleophilic attack in appropriately substituted precursors. The amine moiety itself represents a reactive site for further functionalization. As a primary aromatic amine, it would be expected to undergo typical reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form Schiff bases, allowing for the synthesis of a diverse library of derivatives.

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The dual presence of strong electron-withdrawing (nitro) and electron-donating (amino) groups makes the imidazole ring susceptible to both electrophilic and nucleophilic reagents at different positions.

Nucleophilic Reaction Pathways: Nitro-activated aromatic rings are prime substrates for nucleophilic aromatic substitution (SNAr). The nitro group in nitroimidazoles can itself be displaced by potent nucleophiles. acs.org A more common and synthetically versatile reaction is the Vicarious Nucleophilic Substitution of hydrogen (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen, followed by the elimination of a leaving group from the nucleophile. nih.gov This methodology has been used to introduce substituents at the C4 position of the 5-nitroimidazole scaffold. mdpi.com The electron-withdrawing nitro group at C5 effectively stabilizes the intermediate Meisenheimer-like complex, facilitating the substitution.

Furthermore, the C5-nitro group can stabilize a carbanion generated at the C2 position. For example, a 2-chloromethyl-5-nitroimidazole derivative can be activated by an organic reducing agent to form a stable carbanion at the 2-position, which can then react with various electrophiles, such as N-tosylbenzylimines. mdpi.comresearchgate.net

Electrophilic Reaction Pathways: While the nitro group deactivates the ring towards most electrophilic substitutions, the nitrogen atoms of the imidazole ring remain susceptible to electrophiles. N-alkylation is a common reaction for nitroimidazoles, typically occurring at the N1 or N3 position. derpharmachemica.comresearchgate.net The regioselectivity of this reaction is highly dependent on the substitution pattern of the ring and the reaction conditions employed. derpharmachemica.com For the subject compound, the N1 position is already substituted with a methyl group.

[3+2] Cycloaddition Reactions and Related Mechanistic Studies with Imidazole Derivatives

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings and has been applied to imidazole derivatives. uchicago.eduresearchgate.net Studies have shown that β-azolyl enamines derived from nitroimidazoles can undergo smooth, regioselective [3+2] cycloaddition reactions with nitrile oxides. nih.gov These reactions are classified as inverse electron-demand 1,3-dipolar cycloadditions, where the electron-rich enamine reacts with the electron-poor dipole (nitrile oxide). nih.gov

For example, (E)-β-(5-nitroimidazol-4-yl) enamines react with various aryl and cyclohexylhydroxamoyl chlorides (precursors to nitrile oxides) at room temperature to yield 4-azolylisoxazoles as the sole products. nih.gov The reaction proceeds through an intermediate trans-4,5-dihydroisoxazoline, which can be isolated in some cases. nih.gov The high regioselectivity is a key feature of this transformation, consistently producing the 4-substituted isoxazole isomer. Theoretical studies are often employed to understand the molecular mechanism and the origins of this selectivity. mdpi.com

| Reactant 1 (Enamine) | Reactant 2 (Nitrile Oxide Precursor) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (E)-N,N-Dimethyl-1-(1-methyl-5-nitro-1H-imidazol-4-yl)ethen-1-amine | Benzohydroxamoyl chloride | 1,4-Dioxane | Room Temp, 12h | N,N-Dimethyl-4-(1-methyl-5-nitro-1H-imidazol-4-yl)-3-phenyl-4,5-dihydroisoxazol-5-amine | 67% |

| (E)-N,N-Dimethyl-1-(1-methyl-5-nitro-1H-imidazol-4-yl)ethen-1-amine | Cyclohexanehydroxamoyl chloride | 1,4-Dioxane | Room Temp, 12h | 4-(1-methyl-5-nitro-1H-imidazol-4-yl)-3-cyclohexyl-N,N-dimethyl-4,5-dihydroisoxazol-5-amine | Not specified |

Unimolecular Decomposition and Thermal Stability Investigations

Thermogravimetric analysis (TGA) of similar heterocyclic structures, such as imidazoline/dimethyl succinate hybrids, shows that decomposition in an oxidizing atmosphere is a multi-stage process that begins at temperatures around 190–200°C. nih.gov The decomposition of related 3-nitro-1,2,4-triazol-5-one (NTO) has been studied using coupled techniques like TG-FTIR-MS, which allows for the identification of evolved gaseous products. researchgate.net Common decomposition products for such compounds include H₂O, CO₂, N₂, NH₃, and various nitrogen oxides (NO, N₂O). researchgate.netresearchgate.net

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Observed Process |

|---|---|---|---|

| Stage 1 | ~195 - 235 | 9.0 - 11.0 | Initial bond breaking, emission of volatiles (e.g., methanol from ester bond cleavage) |

| Stage 2 | 235 - 450 | Not specified | Complex, multi-step decomposition of the core structure |

| Stage 3 | > 450 | Not specified | Final decomposition and oxidation of remaining char |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. The chemistry of substituted nitroimidazoles demonstrates several examples of highly selective transformations.

Regioselectivity:

N-Alkylation: The alkylation of the imidazole ring nitrogen is highly regioselective. In unsymmetrically substituted imidazoles like 4-nitroimidazole, alkylation predominantly occurs at the N1 position. derpharmachemica.comresearchgate.net This selectivity is governed by a combination of steric hindrance from existing substituents and the electronic nature of the ring, with reaction conditions such as the choice of base and solvent playing a crucial role. derpharmachemica.com

[3+2] Cycloaddition: As discussed previously, the reaction between nitroimidazole-derived enamines and nitrile oxides proceeds with complete regioselectivity, affording only the 4-azolylisoxazole product. nih.gov This outcome is consistent across different nitrile oxide precursors.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is also regioselective, allowing for the introduction of nucleophiles at specific positions on the ring that are activated by the nitro group, typically ortho or para to it. nih.govmdpi.com

Stereoselectivity:

In the [3+2] cycloaddition reaction leading to isoxazole derivatives, the intermediate 4,5-dihydroisoxazoline was isolated and characterized as the trans isomer. nih.gov This indicates that the cycloaddition process itself, or a rapid epimerization following it, favors a specific stereochemical outcome, demonstrating a degree of stereocontrol in the formation of the new five-membered ring.

| Reaction Type | Substrate | Reagent | Major Product Position | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-Nitro-1H-imidazole | Alkyl Halide | N-1 Alkylation | derpharmachemica.com |

| [3+2] Cycloaddition | (E)-β-(5-nitroimidazol-4-yl) enamine | Nitrile Oxide | 4-Azolylisoxazole | nih.gov |

| VNS | 1-methyl-5-nitro-1H-imidazole | Chloromethylsulfonylbenzene | Substitution at C-4 | mdpi.com |

Structural Characterization and Spectroscopic Analysis of 1,2 Dimethyl 5 Nitro 1h Imidazol 4 Amine

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a molecule's steric and electronic properties, which in turn influence its chemical behavior.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique can provide precise atomic coordinates, bond lengths, and bond angles. Despite a thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for 1,2-dimethyl-5-nitro-1H-imidazol-4-amine has been found. Such an analysis would typically yield the following crystallographic parameters:

| Parameter | Description | Data for this compound |

| Crystal System | The symmetry of the unit cell. | Data not available |

| Space Group | The symmetry of the crystal lattice. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (ρ) | The density of the crystal calculated from the X-ray data. | Data not available |

Elucidation of Molecular Geometry and Planarity

The molecular geometry, including bond lengths and angles, would be determined from the single-crystal X-ray diffraction data. A key aspect of the analysis for a substituted imidazole (B134444) like this compound would be to assess the planarity of the imidazole ring. Deviations from planarity can indicate steric strain or specific electronic interactions within the molecule.

Analysis of Dihedral Angles and Conjugation within the Molecular Framework

Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the three-dimensional shape of a molecule and the extent of electronic conjugation. For this compound, the dihedral angles between the imidazole ring and the nitro and amine substituents would be of particular interest. These angles would reveal the degree of coplanarity, which influences the delocalization of π-electrons across the molecule.

Characterization of Intermolecular Interactions: Hydrogen Bonding and Crystal Packing Architectures

In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. The presence of an amine group suggests the potential for hydrogen bonding, which would significantly influence the crystal packing. The nitro group could also participate in weaker intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid, such as its melting point and solubility.

Structural Analysis of Asymmetric Units and Independent Molecules

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by symmetry operations. In some cases, the asymmetric unit may contain more than one independent molecule (Z' > 1). This can occur when there are subtle conformational differences between the molecules in the crystal lattice. An analysis of the asymmetric unit of this compound would provide insights into its conformational flexibility.

Comprehensive Spectroscopic Characterization

| Spectroscopic Technique | Information Provided | Expected Data for this compound |

| ¹H NMR | Information about the chemical environment of hydrogen atoms. | Data not available |

| ¹³C NMR | Information about the chemical environment of carbon atoms. | Data not available |

| IR Spectroscopy | Information about the functional groups present in the molecule. | Data not available |

| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. | Data not available |

| Mass Spectrometry | Information about the molecular weight and fragmentation pattern. | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR Data Analysis

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups, one at the N1-position and the other at the C2-position of the imidazole ring, would likely appear as sharp singlet signals in the upfield region of the spectrum. The chemical shift of the N-methyl group is anticipated to be around 3.9 ppm, while the C-methyl group would likely resonate at approximately 2.5 ppm. The protons of the primary amine group (-NH₂) are expected to produce a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework. Distinct signals are expected for each of the five carbon atoms in the imidazole ring and the two methyl groups. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atom C5, being directly attached to the electron-withdrawing nitro group, would be significantly deshielded and appear at a downfield chemical shift, potentially around 148 ppm. The C4 carbon, bonded to the amino group, and the C2 carbon, attached to a methyl group, would also have characteristic chemical shifts. The carbons of the two methyl groups would appear in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the four nitrogen atoms. The nitrogen of the nitro group would exhibit a characteristic chemical shift in a region typical for nitro compounds. The three nitrogen atoms of the imidazole ring and the exocyclic amino group would also have distinct resonances, providing valuable data on the electronic structure and tautomeric forms, if any.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.9 (s) | Not Applicable |

| C2-CH₃ | ~2.5 (s) | Not Applicable |

| NH₂ | Variable (broad s) | Not Applicable |

| C2 | Not Applicable | ~147 |

| C4 | Not Applicable | ~143 |

| C5 | Not Applicable | ~148 |

| N1-C H₃ | Not Applicable | ~34 |

| C2-C H₃ | Not Applicable | ~14 |

Note: These are predicted values based on related structures and may differ from experimental results.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are strong indicators and typically appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching vibrations from the methyl groups would be observed around 2900-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the nitro group is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The vibrations of the imidazole ring would also give rise to characteristic Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Weak | Stretching |

| C-H (Methyl) | 2900-3000 | Moderate | Stretching |

| C=N/C=C (Ring) | 1400-1600 | Strong | Stretching |

| NO₂ | 1520-1560 (asym) | Moderate | Asymmetric Stretching |

| NO₂ | 1345-1385 (sym) | Strong | Symmetric Stretching |

Mass Spectrometry Techniques: LC-MS, HRMS, EIMS, and Tandem MS Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

LC-MS and HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the protonated molecule (C₅H₈N₄O₂ + H⁺). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.

EIMS and Tandem MS: Electron Ionization Mass Spectrometry (EIMS) would likely lead to extensive fragmentation of the molecule. The fragmentation pattern would be indicative of the compound's structure, with characteristic losses of fragments such as the nitro group (NO₂), methyl groups (CH₃), and parts of the imidazole ring. Tandem MS (MS/MS) studies on the molecular ion could be performed to further elucidate the fragmentation pathways and confirm the connectivity of the atoms.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected Observation | Information Obtained |

| LC-MS | [M+H]⁺ peak at m/z 157.07 | Molecular Weight Confirmation |

| HRMS | Exact mass measurement of [M+H]⁺ | Elemental Formula Determination |

| EIMS | Molecular ion and fragment peaks | Structural Fragmentation Pattern |

| Tandem MS | Daughter ions from [M+H]⁺ | Fragmentation Pathways |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The imidazole ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the nitro group and the amino group, both containing non-bonding electrons, will likely give rise to n → π* transitions. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Imidazole Ring |

| n → π | 300-400 | Nitro and Amino Groups |

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the chemical compound this compound (CAS Number: 21677-56-5) appear to be unavailable in published research.

Extensive investigations into computational chemistry literature for dedicated studies on this specific molecule did not yield peer-reviewed articles containing the quantum chemical calculations, molecular dynamics simulations, or detailed electronic property analyses, such as those outlined in the requested article structure. While the broader family of nitroimidazole derivatives has been the subject of numerous theoretical investigations due to their importance in medicinal chemistry and materials science, this particular substituted imidazole has not been a specific focus of the computational studies available in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline, as the foundational research data for the following topics on this compound is not present in the accessible scientific literature:

Computational and Theoretical Studies of 1,2 Dimethyl 5 Nitro 1h Imidazol 4 Amine

Analysis of Electronic Properties:Dedicated studies on the Frontier Molecular Orbital (HOMO/LUMO) energetics, charge transfer, or Natural Bond Orbital (NBO) analysis for this molecule could not be located.

While general principles of computational chemistry could be used to predict the likely outcomes of such studies, this would constitute original research and would not be based on established, peer-reviewed findings as required for a scientifically authoritative article. The generation of data tables with specific research findings is, therefore, not feasible.

Future computational research may yet explore the properties of 1,2-dimethyl-5-nitro-1H-imidazol-4-amine, at which point a detailed article based on those findings could be constructed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential.

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are prone to electrophilic attack. In the case of this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole (B134444) ring and the amine group. These areas are the most likely sites for interactions with electrophiles.

Positive Potential (Blue): These regions signify a deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atoms of the methyl and amine groups are anticipated to exhibit positive electrostatic potential.

Zero Potential (Green): These areas represent neutral electrostatic potential.

The analysis of the MEP map provides a qualitative prediction of the molecule's reactivity and its interaction with other chemical species. For instance, in related nitroimidazole compounds, a wide and deep negative potential area has been associated with significant radiosensitizing efficiency, suggesting a link between the electrostatic potential distribution and biological activity. nih.gov

| Molecular Region | Expected Electrostatic Potential | Susceptibility |

| Oxygen atoms of the nitro group | Negative | Electrophilic Attack |

| Nitrogen atoms of the imidazole ring | Negative | Electrophilic Attack |

| Nitrogen atom of the amine group | Negative | Electrophilic Attack |

| Hydrogen atoms of methyl groups | Positive | Nucleophilic Attack |

| Hydrogen atoms of the amine group | Positive | Nucleophilic Attack |

Reactivity Descriptors and Prediction of Active Sites (e.g., Dual Descriptor, Fukui Functions)

To gain a more quantitative understanding of molecular reactivity, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT). Among the most informative are Fukui functions and the dual descriptor, which help to pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attacks.

Fukui Functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. There are three types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron).

f-(r): for electrophilic attack (removal of an electron).

f0(r): for radical attack.

The Dual Descriptor (Δf(r)) is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a more precise identification of reactive sites. researchgate.net

Δf(r) > 0: The site is favored for nucleophilic attack.

Δf(r) < 0: The site is favored for electrophilic attack.

For this compound, a computational analysis would likely reveal the nitrogen and oxygen atoms of the nitro group and the amine group as the primary sites for electrophilic attack, while certain carbon atoms in the imidazole ring might be more susceptible to nucleophilic attack. Studies on similar energetic molecules like 2,4,5-trinitro-1H-imidazol-1-amine have demonstrated the utility of the dual descriptor in unambiguously identifying nucleophilic and electrophilic regions, highlighting its superiority over Fukui functions alone. researchgate.net

| Descriptor | Predicted Reactive Site for Electrophilic Attack | Predicted Reactive Site for Nucleophilic Attack |

| Fukui Function (f-) | Atoms with high f- values (likely N and O atoms) | Atoms with low f- values |

| Fukui Function (f+) | Atoms with low f+ values | Atoms with high f+ values (likely specific C atoms) |

| Dual Descriptor (Δf(r)) | Regions where Δf(r) < 0 | Regions where Δf(r) > 0 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and determine the activation energies, thereby predicting the most probable reaction pathway.

For this compound, computational modeling could be employed to investigate various reactions, such as its synthesis, decomposition, or its interactions with biological targets. For example, in the synthesis of related 2,4-disubstituted 5-nitroimidazole compounds, understanding the reactivity of the 5-nitroimidazole scaffold is crucial. mdpi.com Computational studies could model the reaction steps, such as a nucleophilic substitution, to understand the role of different substituents and reaction conditions on the reaction outcome.

A typical computational study of a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.

Solvent Effects and Thermodynamic Property Predictions

The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational chemistry offers methods to model the effects of solvents on molecular properties and thermodynamic stability. For this compound, understanding its behavior in different solvents is important for both its synthesis and potential applications.

Two common approaches to model solvent effects are:

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and provides a good approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Through these models, it is possible to predict thermodynamic properties such as the Gibbs free energy of solvation, which indicates the solubility of the compound in a particular solvent. For instance, studies on related compounds like p-nitrobenzamide have utilized linear solvation energy relationships to evaluate the relative importance of solute-solvent and solvent-solvent interactions on solubility. researchgate.net Such an analysis for this compound would allow for the prediction of its solubility and stability in various solvent systems.

| Solvent Property | Computational Model | Predicted Thermodynamic Property |

| Bulk Polarity | Implicit Solvation Model (e.g., PCM) | Gibbs Free Energy of Solvation (ΔGsolv) |

| Specific Interactions (e.g., Hydrogen Bonding) | Explicit Solvation Model | Enthalpy of Solvation (ΔHsolv) |

| Preferential Solvation in Mixed Solvents | Inverse Kirkwood-Buff Integrals | Preferential Solvation Parameters |

Advanced Applications and Contributions in Materials Science and Analytical Chemistry

Role in the Development of Novel Functional Materials

The unique combination of a nitro group (electron-withdrawing) and an amino group (electron-donating) on an imidazole (B134444) framework makes 1,2-dimethyl-5-nitro-1H-imidazol-4-amine an intriguing building block for novel functional materials. The inherent dipole moment and potential for hydrogen bonding could be exploited in the design of materials with tailored electronic and physical properties.

Researchers could potentially utilize this compound as a monomer or a key precursor in the synthesis of advanced polymers. For instance, the primary amine group allows for straightforward incorporation into polymer backbones through reactions like polycondensation or polyaddition. The resulting polymers could exhibit interesting properties such as high thermal stability, specific gas permeability, or unique dielectric characteristics, stemming from the polar nitroimidazole moiety.

Another promising avenue lies in the development of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring and the amino group can act as coordination sites for metal ions. By selecting appropriate metal centers and reaction conditions, it might be possible to construct porous frameworks. Such materials could find applications in gas storage, separation, and catalysis. The nitro group within the pores of a MOF could offer specific interactions with guest molecules, enhancing selectivity.

| Potential Functional Material | Precursor/Monomer | Potential Properties & Applications |

| High-Performance Polymers | This compound | Enhanced thermal stability, specific gas adsorption, dielectric materials. |

| Metal-Organic Frameworks (MOFs) | This compound | Gas storage (e.g., CO2), selective gas separation, heterogeneous catalysis. |

| Non-linear Optical Materials | Doped polymer films with this compound | Second-harmonic generation, optical switching. |

Contributions to Optical Materials and Devices

The push-pull electronic nature of this compound (due to the electron-donating amine and electron-withdrawing nitro group) is a classic design feature for molecules with nonlinear optical (NLO) properties. This intramolecular charge transfer can lead to a large second-order hyperpolarizability, a key requirement for materials used in applications like frequency doubling of lasers and electro-optic switching.

Theoretical studies employing computational chemistry could predict the NLO properties of this molecule. Subsequent experimental work would involve synthesizing the compound and characterizing its optical properties, for example, by dissolving it in a polymer matrix and measuring its second-harmonic generation (SHG) efficiency. The results could be compared with established NLO materials to assess its potential for practical device applications.

Catalytic Applications and Organocatalytic Systems

The imidazole ring is a well-known motif in catalysis, most notably in the active site of many enzymes where a histidine residue (containing an imidazole side chain) plays a crucial role in acid-base catalysis. The basicity of the nitrogen atoms in this compound, although modulated by the electron-withdrawing nitro group, could still be harnessed for organocatalysis.

It is conceivable that this compound or its derivatives could catalyze reactions such as acyl transfer, Michael additions, or aldol reactions. The presence of both a basic amine and the imidazole nitrogens offers multiple potential catalytic sites. Research in this area would involve screening the catalytic activity of this compound in a range of organic transformations and performing mechanistic studies to understand its mode of action.

Derivatization Strategies for Enhanced Analytical Detection

The primary amine group of this compound makes it a potential target for derivatization, but more interestingly, the molecule itself could be developed into a derivatizing agent for other analytes.

Applications in Mass Spectrometry Sensitivity Enhancement

In the field of mass spectrometry, particularly with electrospray ionization (ESI), the sensitivity of detection for certain classes of compounds can be low. Derivatization with a reagent that introduces a permanently charged or easily ionizable group can significantly enhance the signal. While this compound itself does not possess a permanent charge, its imidazole core could be quaternized to create a cationic derivatizing agent.

A hypothetical derivatizing agent based on this compound could be designed to react specifically with certain functional groups (e.g., carboxylic acids or aldehydes) on target analytes. The introduction of the quaternized imidazole moiety would ensure a strong and stable signal in positive-ion ESI-MS, leading to lower limits of detection.

Fluorescent Labeling in Chromatographic Separations

For sensitive detection in high-performance liquid chromatography (HPLC), fluorescent labeling is a common strategy. While this compound is not inherently fluorescent, it could be chemically modified to incorporate a fluorophore. The resulting molecule could then be used as a fluorescent tag.

Alternatively, the reaction of the amine group of this compound with a fluorogenic reagent could be explored. More plausibly, the core structure could be modified to create a new class of fluorescent labeling agents. For instance, the imidazole ring could be part of a larger conjugated system that exhibits fluorescence upon reaction with an analyte. Such a reagent would be valuable for the sensitive quantification of compounds in complex biological or environmental samples.

Design and Development of Chemical Sensors

The structural motifs present in this compound lend themselves to the design of chemical sensors. The imidazole ring is known to coordinate with metal ions, and the nitroaromatic group can interact with electron-rich species.

A sensor based on this molecule could operate on several principles. For example, coordination of a specific metal ion to the imidazole and amine nitrogens could lead to a change in its UV-Vis absorption spectrum or its electrochemical properties, allowing for colorimetric or electrochemical detection of the metal ion.

Furthermore, the electron-deficient nitroaromatic ring could participate in charge-transfer interactions with electron-rich analytes. This interaction could form the basis of a sensor for certain classes of organic molecules, potentially leading to a measurable color change or a change in fluorescence if the molecule is suitably modified.

| Sensor Type | Target Analyte | Principle of Detection |

| Colorimetric Sensor | Metal Ions (e.g., Cu2+, Ni2+) | Change in UV-Vis absorption upon coordination. |

| Electrochemical Sensor | Metal Ions | Change in redox potential upon binding. |

| Charge-Transfer Sensor | Electron-rich organic molecules | Formation of a colored charge-transfer complex. |

Exploration in Molecular Recognition and Supramolecular Chemistry

Extensive research has been conducted to explore the applications of various chemical compounds in the fields of molecular recognition and supramolecular chemistry. These areas of study focus on the non-covalent interactions between molecules and the formation of complex, organized systems. Such research is crucial for the development of new sensors, catalysts, and materials with tailored properties.

Despite a thorough review of scientific literature and databases, no specific research findings, data, or detailed studies were identified concerning the application of This compound in the domains of molecular recognition or supramolecular chemistry. The existing body of research on this particular compound and its derivatives primarily focuses on other areas of chemical synthesis and biological activity.

One study identified This compound as a component in a complex mixture analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, this research did not investigate the molecular recognition or supramolecular properties of the compound itself. The study's focus was on the in-silico molecular docking of other, more abundant compounds from the mixture with bacterial proteins to assess potential antibacterial efficacy. The term molecular recognition was mentioned in the introduction of the study in a general context, but no experimental or theoretical data regarding This compound 's role in such processes was presented.

Therefore, there is a notable absence of research on the host-guest chemistry, self-assembly, or its use as a building block in larger supramolecular architectures for This compound .

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes

A paramount challenge in modern chemistry is the development of synthetic methodologies that are both efficient and environmentally benign. Traditional synthetic routes for nitroimidazoles often rely on harsh nitrating agents and volatile organic solvents. Future research will undoubtedly focus on creating greener and more sustainable pathways to 1,2-dimethyl-5-nitro-1H-imidazol-4-amine.

One promising direction is the adoption of biocatalysis. The use of enzymes, such as amine dehydrogenases (AmDH) coupled with alcohol dehydrogenases (ADH), could offer a clean route for introducing the amine group, with water as the sole byproduct. manchester.ac.uk Another area of exploration is the use of alternative, less hazardous nitrating reagents and solvent systems. For instance, methodologies using solid acid catalysts or milder oxidants in aqueous media, similar to the use of oxone for the synthesis of 2-nitroimidazole, could be adapted. nih.gov The principles of atom economy and process intensification, such as flow chemistry, will also be crucial in minimizing waste and energy consumption.

| Potential Green Synthesis Strategy | Description | Potential Advantages |

| Biocatalytic Amination | Use of engineered enzymes to introduce the amino group onto the imidazole (B134444) precursor. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. researchgate.net | Shorter reaction times, improved yields, potential for solvent-free reactions. |

| Aqueous Phase Synthesis | Utilizing water as a solvent for nitration and other reaction steps. | Eliminates the need for volatile organic solvents, improved safety profile. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better control over reaction parameters, easier scalability, improved purity. |

In-depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of a molecule. For this compound, several reaction pathways warrant deeper investigation. The mechanism of action for many nitroimidazoles involves the reductive activation of the nitro group to form radical intermediates. nih.govresearchgate.netnih.gov Elucidating the specific redox behavior of this compound, and how the electron-donating amino group and the methyl groups influence this process, is a critical area for future research.

Furthermore, exploring electron transfer reactions, such as the SRN1 mechanism, which has been observed in other 5-nitroimidazole series, could reveal new synthetic possibilities. uq.edu.aunih.gov The use of specialized reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate stable carbanions on the nitroimidazole scaffold presents another avenue for mechanistic exploration. mdpi.com A detailed study of the kinetics, thermodynamics, and intermediates of these reactions will be essential for controlling selectivity and yield.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The functional groups of this compound—the primary amine, the nitro group, and the methyl groups—offer multiple handles for chemical modification and the exploration of novel reactivity. The primary amine at the C4 position is a particularly attractive site for derivatization. It can be readily acylated, alkylated, or used in condensation reactions to generate a diverse library of new compounds with potentially enhanced or entirely new properties.

Future research should focus on systematically exploring these derivatization opportunities. For example, the synthesis of amides, sulfonamides, and Schiff bases from the amino group could lead to new classes of biologically active molecules or functional materials. Additionally, the reactivity of the imidazole ring itself, influenced by the interplay of the activating amino group and the deactivating nitro group, could be exploited in reactions such as electrophilic or nucleophilic aromatic substitutions at the remaining C-H position. The synthesis of highly conjugated systems, by extending the structure from the imidazole core, is another area of interest. uq.edu.au

| Potential Derivatization Reaction | Target Functional Group | Potential Outcome/Application |

| Acylation/Sulfonylation | Amino group at C4 | Creation of amides and sulfonamides with modified biological activity or material properties. |

| N-Alkylation | Amino group at C4 | Introduction of alkyl chains to modulate lipophilicity and biological uptake. openmedicinalchemistryjournal.com |

| Condensation Reactions | Amino group at C4 | Formation of imines (Schiff bases) for use as ligands or in dynamic covalent chemistry. |

| Modification of the Nitro Group | Nitro group at C5 | Reduction to an amino group to create di-amino derivatives, or displacement reactions. |

| Functionalization of Methyl Groups | Methyl groups at N1 and C2 | Halogenation followed by substitution to introduce further complexity. |

Integration of Advanced Computational Methods for Predictive Chemical Design

In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, the integration of advanced computational methods, particularly Density Functional Theory (DFT), will be crucial for accelerating research and development. nih.govresearchgate.netmdpi.comresearchgate.netdntb.gov.uanih.gov DFT calculations can provide valuable insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential, which are key to understanding its reactivity and stability. researchgate.net

Future research will likely employ computational methods to:

Predict Reactivity: Model reaction pathways and transition states to understand regioselectivity and predict the outcomes of new reactions. acs.orgderpharmachemica.com

Design Novel Derivatives: In silico screening of virtual libraries of derivatives to identify candidates with desired electronic, optical, or biological properties before their synthesis.

Elucidate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Molecular Docking: For potential biological applications, docking studies can predict the binding modes and affinities of the compound and its derivatives with target proteins. nih.govresearchgate.net

By combining computational predictions with experimental work, a more rational and efficient approach to the design and synthesis of new functional molecules based on the this compound scaffold can be achieved.

Application in Next-Generation Material Systems and Technologies

While the historical focus of nitroimidazoles has been on their biological activity, their unique electronic properties make them interesting candidates for applications in materials science. The presence of both a strong electron-withdrawing group (nitro) and an electron-donating group (amino) on the imidazole ring creates a "push-pull" system, which can lead to interesting optical and electronic properties.

A significant emerging challenge is to explore the potential of this compound and its derivatives in next-generation material systems. One area of interest is in the field of energetic materials , where nitro-rich heterocyclic compounds are known to be promising candidates. nih.govresearchgate.net Computational studies could be used to predict their detonation performance and sensitivity. Another potential application is in the area of nonlinear optical (NLO) materials , as the push-pull electronic structure is a common feature in molecules with high hyperpolarizability. nih.gov Further research could also investigate their use as building blocks for conductive polymers or as ligands in coordination chemistry to create novel metal-organic frameworks (MOFs) with catalytic or sensing capabilities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 1,2-dimethyl-5-nitro-1H-imidazol-4-amine?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : To resolve hydrogen and carbon environments, distinguishing between tautomeric forms and confirming substitution patterns .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways, critical for detecting impurities or isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1500–1350 cm⁻¹ and amine N-H stretches) .

- X-ray Crystallography : Provides unambiguous 3D structural confirmation if single crystals are obtainable. Use SHELXL for refinement .

Q. What are common synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

- Nitroimidazole Backbone Construction : Starting from 1,2-dimethylimidazole via nitration at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Amine Functionalization : Introduce the 4-amine group via nucleophilic substitution or reductive amination, using NH₃ or protected amine precursors .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitroimidazole derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous signals) .

- X-ray Validation : Prioritize crystallography for definitive structural assignment, especially if tautomerism or regioisomerism is suspected .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra for comparison with experimental data .